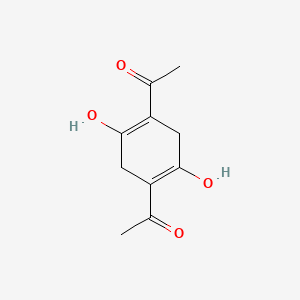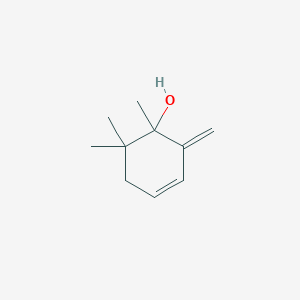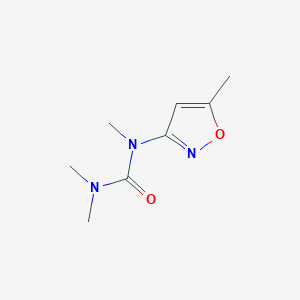
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of hexose, specifically modified with acetyl groups at the 3, 4, and 6 positions, and an anhydro bridge between the 2 and 5 positions. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate typically involves the acetylation of a suitable hexose derivative. One common method is the acetylation of methyl 2,5-anhydrohexonate using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the anhydro bridge play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Tri-o-acetyl-1,5-anhydro-6-o-methyl-D-glucitol: Similar structure with acetyl groups at different positions.
Methyl 2,3,4-tri-o-acetyl-6-o-trityl-α-D-glucopyranoside: Another acetylated sugar derivative with a trityl group.
Uniqueness
Methyl 3,4,6-tri-o-acetyl-2,5-anhydrohexonate is unique due to its specific acetylation pattern and the presence of the anhydro bridge, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies related to carbohydrate chemistry .
Eigenschaften
CAS-Nummer |
52492-46-3 |
|---|---|
Molekularformel |
C13H18O9 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
methyl 3,4-diacetyloxy-5-(acetyloxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-5-9-10(20-7(2)15)11(21-8(3)16)12(22-9)13(17)18-4/h9-12H,5H2,1-4H3 |
InChI-Schlüssel |
BQVGALFPSBRPQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)




![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)

![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)

